Norfluoxetine

Catalog No.
S588229
CAS No.
83891-03-6
M.F
C16H16F3NO
M. Wt
295.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfluoxetine

CAS Number

83891-03-6

Product Name

Norfluoxetine

IUPAC Name

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Molecular Formula

C16H16F3NO

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2

InChI Key

WIQRCHMSJFFONW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

Synonyms

desmethylfluoxetine, norfluoxetin, norfluoxetine, norfluoxetine hydrochloride, norfluoxetine, (+-)-isomer

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

Pharmacokinetics and Pharmacodynamics

  • Metabolism and Elimination: Research investigates the metabolic pathways and elimination rates of norfluoxetine to understand its potential interactions with other drugs and individual variability in response to fluoxetine treatment. ()
  • Mechanism of Action: Studies explore the specific mechanisms by which norfluoxetine contributes to the antidepressant and other potential effects of fluoxetine. This includes its interaction with various neurotransmitter systems in the brain. ()

Therapeutic Potential beyond Depression

  • Other Mental Health Conditions: Researchers investigate the potential use of norfluoxetine in treating other mental health conditions, such as anxiety disorders, obsessive-compulsive disorder (OCD), and eating disorders, either alone or in combination with other medications. ()
  • Neurodegenerative Diseases: Studies explore the potential neuroprotective effects of norfluoxetine in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, based on its potential to modulate various cellular processes. ()

Environmental Impact

  • Ecotoxicology: Research investigates the potential environmental impact of norfluoxetine, as it is present in wastewater and can reach aquatic ecosystems. Studies assess its effects on various organisms and potential bioaccumulation in the food chain. ()

Norfluoxetine is a pharmacologically active metabolite of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The compound is characterized by its chemical formula C16H16F3NOC_{16}H_{16}F_{3}NO and has a molecular weight of approximately 295.3 g/mol. Structurally, norfluoxetine is defined as 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, featuring a trifluoromethyl group and a phenoxy moiety that contribute to its biological activity .

Norfluoxetine, like fluoxetine, acts as a selective serotonin reuptake inhibitor (SSRI) []. SSRIs prevent the reabsorption of serotonin, a neurotransmitter, into presynaptic neurons. This increased availability of serotonin in the synaptic cleft is thought to contribute to the antidepressant effects []. Notably, research suggests that the S-enantiomer (S-norfluoxetine) is more potent in inhibiting serotonin reuptake than the R-enantiomer [].

Norfluoxetine is not a prescribed medication itself but a metabolite of fluoxetine. Therefore, safety information is typically associated with fluoxetine. Fluoxetine can cause side effects such as nausea, headache, and sexual dysfunction []. It can also interact with other medications, so it is crucial to consult a healthcare professional before taking fluoxetine. Data on the specific toxicity of norfluoxetine is limited.

, primarily involving its interaction with neurotransmitter systems. As a potent inhibitor of serotonin uptake, it binds to the serotonin transporter, thereby preventing the reabsorption of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is beneficial in treating mood disorders. The N-demethylation of fluoxetine to form norfluoxetine is catalyzed by cytochrome P450 enzymes in the liver, making it a significant pathway in fluoxetine metabolism .

Norfluoxetine exhibits significant biological activity as an inhibitor of serotonin reuptake. Studies have demonstrated that it possesses a higher potency compared to its parent compound, fluoxetine. Specifically, the S-enantiomer of norfluoxetine shows over 20-fold greater potency than its R counterpart in inhibiting serotonin uptake . This selective inhibition contributes to its therapeutic effects in managing depression and anxiety.

The synthesis of norfluoxetine primarily occurs via the metabolic pathway of fluoxetine. In the liver, fluoxetine is demethylated by cytochrome P450 enzymes, resulting in the formation of norfluoxetine. This process involves several steps:

  • N-Demethylation: Fluoxetine undergoes enzymatic N-demethylation.
  • Formation of Norfluoxetine: The resulting compound from this reaction is norfluoxetine, which retains pharmacological activity.

Norfluoxetine's primary application lies in its role as an active metabolite of fluoxetine. It contributes to the therapeutic effects associated with SSRIs, particularly in treating:

  • Major depressive disorder
  • Obsessive-compulsive disorder
  • Panic disorder
  • Bulimia nervosa

Research into norfluoxetine also explores its potential use in various neurological conditions due to its serotonergic activity .

Interaction studies involving norfluoxetine focus on its pharmacokinetics and potential drug-drug interactions. As an active metabolite of fluoxetine, it shares similar interaction profiles with other drugs affecting serotonin levels. Notably, norfluoxetine may interact with other antidepressants and medications that influence serotonin reuptake or metabolism, necessitating careful monitoring during co-administration to avoid serotonin syndrome or other adverse effects .

Norfluoxetine shares structural and functional similarities with several other compounds within the class of selective serotonin reuptake inhibitors and related agents. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsPotency (Serotonin Reuptake Inhibition)Unique Features
FluoxetineParent compound; N-demethylated to form NorfluoxetineModerateFirst SSRI approved for clinical use
SeproxetineSimilar structure; designed for enhanced activityHighDeveloped as an alternative SSRI
ParoxetineDifferent structure; also an SSRIHighNotable for anticholinergic side effects
VenlafaxineSerotonin-norepinephrine reuptake inhibitorHighDual action on serotonin and norepinephrine

Norfluoxetine's unique position arises from its role as an active metabolite that maintains efficacy while potentially offering different pharmacokinetic properties compared to these other compounds. Its specific enantiomeric forms also contribute to variations in potency and side effect profiles .

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

295.11839862 g/mol

Monoisotopic Mass

295.11839862 g/mol

Heavy Atom Count

21

UNII

K8D70XE2F4

Other CAS

83891-03-6

Metabolism Metabolites

Norfluoxetine is a known human metabolite of Fluoxetine.

Use Classification

Pharmaceuticals -> Transformation products
Pharmaceuticals

Dates

Modify: 2023-08-15

Influence of dissolved organic matter on the accumulation, metabolite production and multi-biological effects of environmentally relevant fluoxetine in crucian carp (Carassius auratus)

Zhenhua Yan, Xiadong Zhang, Xuhui Bao, Xin Ling, Haohan Yang, Jianchao Liu, Guanghua Lu, Yong Ji
PMID: 32717676   DOI: 10.1016/j.aquatox.2020.105581

Abstract

Fluoxetine is a widely prescribed antidepressant that has been frequently detected in aquatic environments and is associated with a series of neurological, behavioural and neuroendocrine disruptions in nontarget organisms. However, studies on its effects in fish under realistic environmental conditions are still limited. In this study, we determined the influences of an environmentally relevant concentration of fluoxetine (100 ng/L) on crucian carp (Carassius auratus) in the presence of dissolved organic matter (DOM). Endpoints that were assessed included accumulation of fluoxetine and metabolite formation as well as related biological responses involving neurotransmission and metabolic processes. Fluoxetine was significantly bioconcentrated in the fish brain and liver and largely transformed to the active metabolite norfluoxetine. Brain neurotransmission processes related to serotonin and choline and liver metabolic status were simultaneously altered. DOM added at 1 mg/L had no effect on the accumulation of fluoxetine or its metabolites in different tissues of the fish. However, at 10 mg/L DOM facilitated fluoxetine and norfluoxetine accumulation in the liver, brain, kidney, gill and bile tissues of the fish. The neuroendocrine-disrupting effects on fish caused by fluoxetine were also enhanced by the co-addition of DOM at 10 mg/L. Binding with fluoxetine and the inhibition of metabolic functions caused by DOM may be responsible for this increase in effects. These findings imply that at high concentrations DOM can increase the toxicity of environmentally relevant concentrations of fluoxetine to fish.


Norfluoxetine and venlafaxine in zebrafish larvae: Single and combined toxicity of two pharmaceutical products relevant for risk assessment

P Rodrigues, V Cunha, L Oliva-Teles, M Ferreira, L Guimarães
PMID: 32593945   DOI: 10.1016/j.jhazmat.2020.123171

Abstract

Antidepressant metabolites are found in natural and waste waters. However, investigation of their toxic effects on aquatic animals, single or in mixture with other occurring psychoactive drugs, has been neglected. Here, effects of 80hpf exposure to norfluoxetine (0.64-400 ng/L), venlafaxine (16-10000 ng/L) or their combination (3.2 ng/L +2000 ng/L, respectively) were investigated in embryos and zebrafish larvae. Mortality, embryonic malformations, sensorymotor reflexes and the expression of 34 genes involved in the toxicants mode-of-action (MoA) and metabolism were evaluated (i.e. monoamine receptors and transporters, nuclear receptors, and detoxification transporters and enzymes). Compared to controls, norfluoxetine treatments only caused depigmentation of embryos and larvae. Venlafaxine-exposed larvae exhibited depigmentation and spinal deformities, impaired sensorymotor reflexes, alterations in the expression of genes belonging to the serotonergic, noradrenergic and dopaminergic pathways, as well as nuclear receptors related to lipid and drug metabolism. The mixture elicited distinct interaction effects, depending on the level of biological organisation analysed and the neurotransmitter pathways affected; synergism (lethality), no interaction (sensorymotor reflexes), antagonism and inverse agonism (gene expression). The results call for investigation of the toxicity of pharmaceutical metabolites single and in mixture, as well as their risk assessment in approaches accounting for possible interactions with other endocrine-disrupting compounds.


Norfluoxetine Is the Only Metabolite of Fluoxetine in Zebrafish (

Florian Zindler, Selina Tisler, Ann-Kathrin Loerracher, Christian Zwiener, Thomas Braunbeck
PMID: 32167300   DOI: 10.1021/acs.est.9b07618

Abstract

Fluoxetine has been recognized as one of the most toxic pharmaceuticals in the aquatic environment. Since there is growing evidence that the toxic potential of fluoxetine in surface waters is markedly influenced by its own metabolism in aquatic species, this study investigated the biotransformation of fluoxetine in the zebrafish embryo - an aquatic model organism of intermediate complexity. Zebrafish embryos were exposed to 0.1, 1.0, 10, 50, and 5000 μg/L of fluoxetine from 48 to 120 h post-fertilization (hpf), and the accumulation of fluoxetine and its metabolites was analyzed over time. Additionally, depuration of fluoxetine and its metabolites from 96 to 120 hpf was investigated, and autoinhibitory effects of fluoxetine on phase I biotransformation were analyzed. Exposure to 5000 μg/L fluoxetine resulted in elevated 7-ethoxyresorufin-
-deethylase (EROD) activity of cytochrome P450 enzymes and continuous accumulation of fluoxetine and 11 fluoxetine metabolites. Embryos exposed to 10 and 50 μg/L fluoxetine were able to reduce fluoxetine accumulation from 94 to 120 hpf. During depuration, accumulation of fluoxetine and most metabolites was clearly reduced, and biotransformation shifted in favor of norfluoxetine, the primary fluoxetine metabolite in humans. Findings demonstrated that norfluoxetine is the only metabolite of fluoxetine that accumulates in zebrafish embryos at environmentally relevant exposure scenarios.


Ultrasound-assisted dispersive liquid-liquid microextraction coupled with field-amplified capillary electrophoresis for sensitive and quantitative determination of fluoxetine and norfluoxetine enantiomers in biological fluids

Zheng Ren Wang, Ming Mu Hsieh
PMID: 32162085   DOI: 10.1007/s00216-020-02441-x

Abstract

A rapid, simple, and sensitive technique for the quantitative detection of fluoxetine and norfluoxetine enantiomers in biological fluids was developed based on the combination of field-amplified sample stacking (FASS)-related capillary electrophoresis (CE) with ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME). The extraction efficiency of UA-DLLME was strongly related to extraction time, salt concentration, type of extraction and dispersion solvents, and volume of extraction and dispersion solvents. The extracted fluoxetine and norfluoxetine enantiomers in a mixture of 50% methanol and 50% deionized water were efficiently stacked using FASS and then separated using cyclodextrin-modified CE. Under optimal conditions of FASS (chiral selector, 3 mM trimethyl-β-cyclodextrin; and background electrolyte, 100 mM phosphate buffer) and UA-DLLME (extraction solvent, 200 μL of acetone; and dispersed solvent, 50 μL of C
H
Cl
in 1 mL of the sample solution), the obtained enrichment factors of fluoxetine and norfluoxetine enantiomers reached approximately 2000. The linear ranges for the quantification of fluoxetine and norfluoxetine enantiomers were 0.3-150 and 0.6-150 nM, respectively. The relative standard deviations in peak areas and migration time for four analytes were less than 3.3% and 6.3%, respectively. The proposed system provided limits of detection (signal-to-noise ratio of 3) for four analytes corresponding to 0.1 nM. The precision and accuracy for urine and serum samples were less than 6.8 and 8.3%, respectively. These findings suggested that the proposed system exhibited a high potential for the reliable determination of fluoxetine and norfluoxetine enantiomers in clinical samples. Graphical abstract.


Detecting fluoxetine and norfluoxetine in wild bird tissues and feathers

Sophia E Whitlock, M Glória Pereira, Julie Lane, Darren Sleep, Richard F Shore, Kathryn E Arnold
PMID: 30802636   DOI: 10.1016/j.envint.2019.01.083

Abstract

The contamination of the environment with human pharmaceuticals is widespread and demand for such products is mounting globally. Wild vertebrates may be at particular risk from any effects from pharmaceuticals, because of the evolutionary conservation of drug targets. However, exposure of wildlife to pharmaceuticals is poorly characterised, partly due to challenges associated with detecting rapidly metabolised compounds. As part of a wider study on the behavioural effects of fluoxetine (Prozac) on Eurasian starlings (Sturnus vulgaris), we investigated which avian samples are best suited for detecting exposure to fluoxetine in free-living birds. We analysed plasma, various tissues and tail feathers (grown both in the wild and in captivity during the dosing period) from fluoxetine-treated birds (dosed daily with 0.035 mg kg
bodyweight for 28 weeks), and liver tissue and tail feathers from sham-dosed birds. We detected fluoxetine in only two of twelve plasma samples from dosed birds. In dosed birds, median concentrations of free fluoxetine/norfluoxetine in tissues (two hour post-final dose) were: 111.2/67.6 ng g
in liver, 29.6/5.7 ng g
in kidney, 14.2/4.0 ng g
in lung, 15.1/1.6 ng g
in brain. We estimated that fluoxetine would remain detectable in liver and kidney approximately 4.5 times longer (90 h) than in brain (20h). In dosed birds, fluoxetine was detected in feathers regrown during the dosing period (median concentration = 11.4 ng g
) at concentrations significantly higher than in regrown feathers from control birds. Fluoxetine residues were detected in wild-grown feathers (grown before the birds were brought into captivity) at concentrations up to 27.0 ng g
, providing some evidence of likely exposure in the wild. Our results show liver and kidney can be used for detecting fluoxetine in avian carcasses and provide a first indication that feathers may be useful for assessing exposure to fluoxetine, and possibly other pharmaceuticals.


Magnetic solid-phase extraction coupled with UHPLC-MS/MS for four antidepressants and one metabolite in clinical plasma and urine samples

Peishan Cai, Xiang Xiong, Dan Li, Yu Zhou, Chaomei Xiong
PMID: 31849264   DOI: 10.4155/bio-2019-0171

Abstract

Routine therapeutic drug monitoring is highly recommended since common antidepressant combinations increase the risk of drug-drug interactions or overlapping toxicity.
A magnetic solid-phase extraction by using C
-functionalized magnetic silica nanoparticles (C
-Fe
O
@SiO
NPs) as sorbent was proposed for rapid extraction of venlafaxine, paroxetine, fluoxetine, norfluoxetine and sertraline from clinical plasma and urine samples followed by ultra-HPLC-MS/MS assay.
The synthesized C
-Fe
O
@SiO
NPs showed high magnetization and efficient extraction for the analytes. After cleanup by magnetic solid-phase extraction, no matrix effects were found in plasma and urine matrices. The analytes showed LODs among 0.15-0.75 ng ml
, appropriate linearity (R ≥ 0.9990) from 2.5 to 1000 ng ml
, acceptable accuracies 89.1-110.9% with precisions ≤11.0%. The protocol was successfully applied for the analysis of patients' plasma and urine samples.
It shows high potential in routine therapeutic drug monitoring of clinical biological samples.


Oxidative and apoptotic effects of fluoxetine and its metabolite norfluoxetine in Daphnia magna

Sevgi Başalan Över, Celal Güven, Eylem Taskin, Yusuf Sevgiler
PMID: 33074175   DOI: 10.2478/aiht-2020-71-3473

Abstract

The aim of this study was to investigate the oxidative and apoptotic potential of fluoxetine, a widely used antidepressant in Turkey and the world, and of its metabolite norfluoxetine on a model non-target organism, Daphnia magna to see how exposure to this group of antidepressants (specific serotonin reuptake inhibitors) could affect the aquatic environment in which they end up. Juvenile D. magna specimens were chronically exposed to fluoxetine and norfluoxetine alone and in combination at concentrations found in the aquatic environment (0.091 and 0.011 μg/L, respectively) and to their 10-fold environmental concentrations for 21 days. Another group of 17-day-old animals were subacutely exposed to 100-fold environmental concentrations for four days. After exposure, we measured their glutathione peroxidase (GPx) and cholinesterase (ChE) activities, thiobarbituric acid-reactive substances (TBARS), and total protein content spectrophotometrically, while mitochondrial membrane potential (MMP) was analysed by fluorescence staining, and cytochrome c and ERK1/2 protein content by Western blotting. This is the first-time cytochrome c and ERK1/2 were determined at the protein level in D. magna. We also measured their carapace length, width, and caudal spine length microscopically. At environmental concentrations fluoxetine and norfluoxetine caused an increase in ChE activity and brood production. They also caused a decrease in juvenile carapace length, width, and caudal spine length and depolarised the mitochondrial membrane. At 10-fold environmental concentrations, GPx activity, lipid peroxidation levels, cytochrome c, and ERK1/2 protein levels rose. The most pronounced effect was observed in D. magna exposed to norfluoxetine. Norfluoxetine also decreased brood production. Similar effects were observed with subacute exposure to 100-fold environmental concentrations. However, total protein content decreased. All this confirms that fluoxetine and norfluoxetine have oxidative and apoptotic potential in D. magna. Daphnia spp. have a great potential to give us precious insight into the mechanisms of environmental toxicants, but there is still a long way to go before they are clarified in these organisms.


Comparison of the accumulation and metabolite of fluoxetine in zebrafish larva under different environmental conditions with or without carbon nanotubes

Zhenhua Yan, Guanghua Lu, Hongwei Sun, Xuhui Bao, Runren Jiang, Jianchao Liu, Yong Ji
PMID: 30711858   DOI: 10.1016/j.ecoenv.2019.01.089

Abstract

Few studies have focused on the influence of environmental conditions on the bioavailability of pollutants interacted with nanomaterials in organisms. In this study, we primarily compared the influence of multiwalled carbon nanotubes (MWCNTs) on the bioavailability of fluoxetine in zebrafish (Danio rerio) larva under different environmental conditions: natural organic matter (NOM) and salinity. The results showed that fluoxetine accumulated in the larvae and then transformed into the metabolite norfluoxetine, with the metabolic rates from 2.8 to 3.5. Following co-exposure to MWCNTs, the accumulation of fluoxetine and norfluoxetine were further enhanced, suggesting a superior carrier of MWCNTs for fluoxetine, especially the functional MWCNTs. The consistent increase in the fluoxetine and norfluoxetine accumulation highlights the bioavailability of absorbed fluoxetine on MWCNTs in zebrafish larvae. The presence of NOM promoted the accumulation of fluoxetine and norfluoxetine in zebrafish, but alleviated the carrier effects of MWCNTs, acting as a natural antidote. Salinity negatively influenced the bioavailability of fluoxetine in the larvae, and further reversed the enhancements caused by MWCNTs. These findings provide a new insight into the influence of environmental conditions on the interactions between nanomaterials and pollutants in organisms.


Norfluoxetine Prevents Degeneration of Dopamine Neurons by Inhibiting Microglia-Derived Oxidative Stress in an MPTP Mouse Model of Parkinson's Disease

Kyung In Kim, Young Cheul Chung, Byung Kwan Jin
PMID: 30692871   DOI: 10.1155/2018/4591289

Abstract

Neuroinflammation is the neuropathological feature of Parkinson's disease (PD) and causes microglial activation and activated microglia-derived oxidative stress in the PD patients and PD animal models, resulting in neurodegeneration. The present study examined whether norfluoxetine (a metabolite of fluoxetine) could regulate neuroinflammation in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropypridine (MPTP) mouse model of PD and rescue dopamine neurons. Analysis by tyrosine hydroxylase (TH) immunohistochemistry demonstrated that norfluoxetine prevents degeneration of nigrostriatal dopamine neurons
in MPTP-lesioned mice compared to vehicle-treated MPTP-lesioned control mice. MAC-1 immunostaining and hydroethidine histochemical staining showed that norfluoxetine neuroprotection is accompanied by inhibiting MPTP-induced microglial activation and activated microglia-derived reactive oxygen species production
, respectively. In the separate experiments, treatment with norfluoxetine inhibited NADPH oxidase activation and nitrate production in LPS-treated cortical microglial cultures
. Collectively, these
and
results suggest that norfluoxetine could be employed as a novel therapeutic agent for treating PD, which is associated with neuroinflammation and microglia-derived oxidative stress.


Serotonin and serotonin reuptake inhibitors alter placental aromatase

Andrée-Anne Hudon Thibeault, Yossef López de Los Santos, Nicolas Doucet, J Thomas Sanderson, Cathy Vaillancourt
PMID: 31509772   DOI: 10.1016/j.jsbmb.2019.105470

Abstract

Serotonin reuptake inhibitors (SRIs) are currently the main molecules prescribed to pregnant women that suffer from depression. Placental cells are exposed to SRIs via maternal blood, and we have previously shown that SRIs alter feto-placental steroidogenesis in an in vitro co-culture model. More specifically, serotonin (5-HT) regulates the estrogen biosynthetic enzyme aromatase (cytochrome P450 19; CYP19), which is disrupted by fluoxetine and its active metabolite norfluoxetine in BeWo choriocarcinoma cells. Based on molecular simulations, the present study illustrates that the SRIs fluoxetine, norfluoxetine, paroxetine, sertraline, citalopram and venlafaxine exhibit binding affinity for the active-site pocket of CYP19, suggesting potential competitive inhibition. Using BeWo cells and primary villous trophoblast cells isolated from normal term placentas, we compared the effects of the SRIs on CYP19 activity. We observed that paroxetine and sertraline induce aromatase activity in BeWo cells, while venlafaxine, fluoxetine, paroxetine and sertraline decrease aromatase activity in primary villous trophoblast. The effects of paroxetine and sertraline in primary villous trophoblasts were observed at the lower doses tested. We also showed that 5-HT and the 5-HT
receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induced CYP19 activity. An increase in phosphorylation of serine and tyrosine and a decrease in threonine phosphorylation of CYP19 was also associated with DOI treatment. Our results contribute to better understanding how 5-HT and SRIs interact with CYP19 and may affect estrogen production. Moreover, this study suggests that alteration of placental 5-HT levels due to depression and/or SRI treatment during pregnancy may be associated with disruption of placental estrogen production.


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